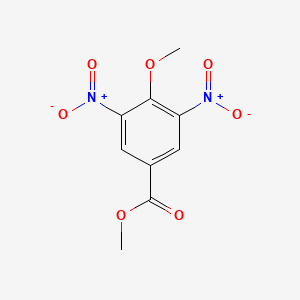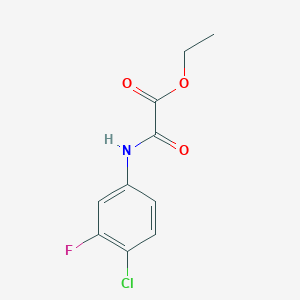
Methyl 6-formylnaphthalene-1-carboxylate
Descripción general
Descripción
Methyl 6-formylnaphthalene-1-carboxylate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an ester and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-formylnaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl 1-naphthoate. This can be achieved using Vilsmeier-Haack reaction conditions, where methyl 1-naphthoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .
Industrial Production Methods
In an industrial setting, the synthesis of methyl 6-formyl-1-naphthoate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-formylnaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Methyl 6-carboxy-1-naphthoate.
Reduction: Methyl 6-hydroxymethyl-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-formylnaphthalene-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 6-formyl-1-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-formyl-1-naphthoate: Similar structure but with the formyl group at the 4-position.
Methyl 8-formyl-1-naphthoate: Similar structure but with the formyl group at the 8-position.
Uniqueness
Methyl 6-formylnaphthalene-1-carboxylate is unique due to the position of the formyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H10O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
methyl 6-formylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-8H,1H3 |
Clave InChI |
BXSPIMHRXGJUDS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C=CC(=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thieno[3,2-c]isothiazol-3-amine](/img/structure/B8656445.png)

![1-[2,6-Dimethoxy-4-(methoxymethyl)phenyl]ethanone](/img/structure/B8656456.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-3-(ethoxymethylene)-1,3-dihydro-](/img/structure/B8656468.png)



![Methyl 2-[(diethylamino)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B8656488.png)




![1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8656522.png)
![4-[2-(Methylsulfonyl)ethyl]piperidine](/img/structure/B8656526.png)
